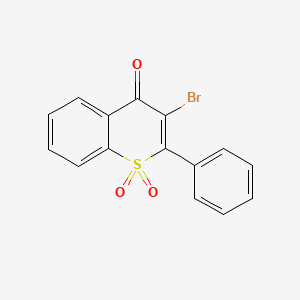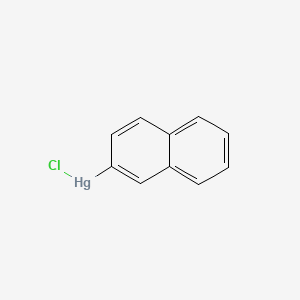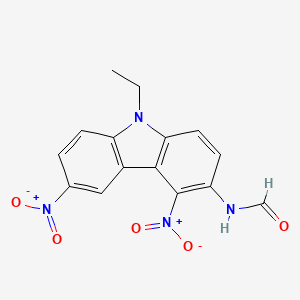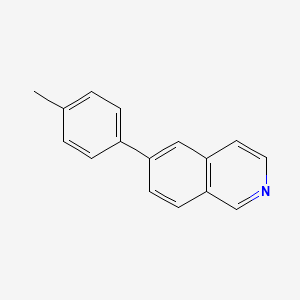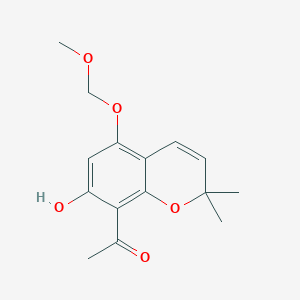![molecular formula C14H11Cl2NO4S B14007229 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene CAS No. 30158-48-6](/img/structure/B14007229.png)
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene is an organic compound that features a benzene ring substituted with chloro, nitro, and sulfonyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene typically involves electrophilic aromatic substitution reactions. The process begins with the nitration of chlorobenzene to introduce the nitro group, followed by sulfonylation and further chlorination to achieve the desired compound. The reaction conditions often involve the use of strong acids like sulfuric acid and chlorinating agents such as thionyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. The process may also include purification steps such as recrystallization and chromatography to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The chloro groups can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include reducing agents like hydrogen gas with a palladium catalyst for reduction reactions, and nucleophiles such as amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield 4-chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-aminobenzene .
Aplicaciones Científicas De Investigación
4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme interactions and inhibition.
Medicine: Investigated for its potential as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of 4-Chloro-1-[(2-chloro-2-phenylethyl)sulfonyl]-2-nitrobenzene involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the sulfonyl group can form strong interactions with proteins and enzymes. These interactions can modulate the activity of biological pathways and enzymes, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-N-[(2E)-1-(2-phenylethyl)-2-piperidinylidene]benzenesulfonamide
- 4-Chloro-N-(2,2-dichloro-2-phenylethylidene)benzenesulfonamide
Uniqueness
The presence of both nitro and sulfonyl groups allows for diverse chemical transformations and interactions .
Propiedades
Número CAS |
30158-48-6 |
|---|---|
Fórmula molecular |
C14H11Cl2NO4S |
Peso molecular |
360.2 g/mol |
Nombre IUPAC |
4-chloro-1-(2-chloro-2-phenylethyl)sulfonyl-2-nitrobenzene |
InChI |
InChI=1S/C14H11Cl2NO4S/c15-11-6-7-14(13(8-11)17(18)19)22(20,21)9-12(16)10-4-2-1-3-5-10/h1-8,12H,9H2 |
Clave InChI |
KKOYATSGADPKSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C(CS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-])Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


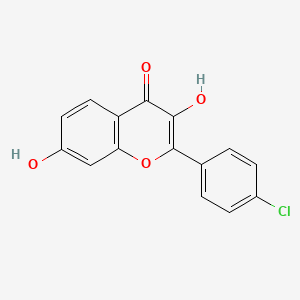
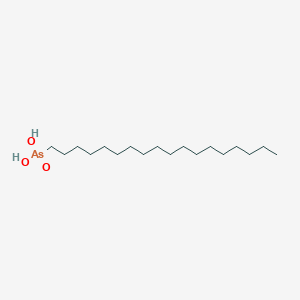
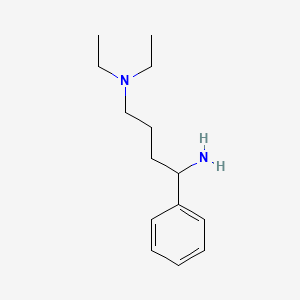

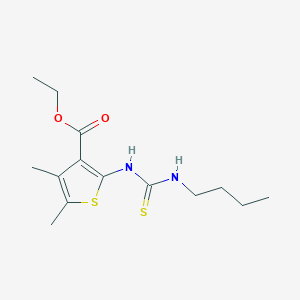
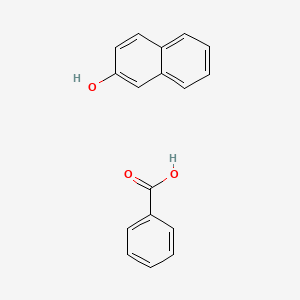

![[2,2,2-Trifluoro-1-(4-methylphenyl)ethyl] 4-methylbenzenesulfonate](/img/structure/B14007181.png)
